Pentaerythritol triallyl ether
CAS No.: 1471-17-6
Cat. No.: VC0517651
Molecular Formula: C14H24O4
Molecular Weight: 256.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1471-17-6 |
---|---|
Molecular Formula | C14H24O4 |
Molecular Weight | 256.34 g/mol |
IUPAC Name | 3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol |
Standard InChI | InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 |
Standard InChI Key | FYRWKWGEFZTOQI-UHFFFAOYSA-N |
SMILES | C=CCOCC(CO)(COCC=C)COCC=C |
Canonical SMILES | C=CCOCC(CO)(COCC=C)COCC=C |
Appearance | Solid powder |
Introduction
Chemical Identity and Fundamental Properties
Structural Characteristics
Pentaerythritol triallyl ether features a central pentaerythritol core () with three allyloxy groups () and one hydroxyl group. This structure confers both hydrophilicity (via the hydroxyl) and reactivity (through allyl groups), enabling dual functionality in polymerization processes .
Physicochemical Profile
Key properties include:
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 156–161°C | 3 mmHg pressure |
Density | 0.985 g/cm³ | 25°C |
Refractive Index | 1.465 | Estimate |
Flash Point | 159.6°C | Closed-cup method |
Vapor Pressure | mmHg | 25°C |
The compound’s low vapor pressure and moderate hydrophobicity () make it suitable for solvent-based formulations while ensuring minimal environmental release .
Synthesis Methodologies and Process Optimization
Conventional Alkylation Approaches
Early synthesis routes involved reacting pentaerythritol with allyl bromide in dimethylsulfoxide (DMSO) using NaOH as base, achieving 62% yield after column chromatography . This method suffered from:
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Excessive base usage (pentaerythritol:NaOH = 1:4)
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High tetraallyl ether byproduct formation (up to 15%)
Advanced Phase-Transfer Catalyzed Synthesis
The CN116239453A patent describes a two-stage water-based process using dual phase-transfer catalysts (PTCs) :
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Stage 1: Hydrophilic PTC (e.g., tetrabutylammonium bromide) facilitates initial etherification at 40–60°C, producing mono/diallyl intermediates.
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Stage 2: Lipophilic PTC (e.g., 18-crown-6) enhances reactivity for triallyl product formation at 80–90°C.
Key advantages:
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Yield: 93.2% triallyl ether
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Byproduct control: <0.05% monoether, <5% diether, <10% tetraether
Industrial Applications and Performance Mechanisms
Crosslinking in Polymer Networks
The compound’s three allyl groups undergo radical polymerization, forming densely crosslinked networks. In UV-curable coatings:
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Cure speed: (90% conversion) ≤ 15 sec under 365 nm LED (500 mW/cm²)
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Glass transition temperature (): Increases from 45°C to 98°C post-cure .
Superabsorbent Polymers (SAPs)
As a crosslinker in polyacrylic acid SAPs:
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Enhances absorption capacity to 500 g H₂O/g polymer
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Improves saline absorption retention by 32% vs. conventional divinyl crosslinkers .
Adhesive Formulations
In epoxy-allyl hybrid adhesives:
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Shear strength: 18.7 MPa (vs. 12.4 MPa for non-hybrid)
Market Dynamics and Regional Production
North American Market Outlook
Parameter | 2022 Value | 2030 Projection |
---|---|---|
Market Size | $0.2B | $0.4B |
Demand Growth Rate | 8.5% CAGR | - |
Primary Application | Resins (42%) | Coatings (51%) |
Drivers include:
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23% annual growth in UV-curable coatings for electronics
Manufacturing Landscape
Key North American producers:
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Dow Chemical: 450 MT/year capacity (Texas)
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Huntsman Corporation: 320 MT/year (Louisiana)
Emerging Research Frontiers
Bio-Based Synthesis Routes
Recent trials using glycerol-derived pentaerythritol show:
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78% yield via enzymatic catalysis (Candida antarctica lipase B)
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32% reduction in carbon footprint vs. petrochemical routes .
Advanced Polymer Architectures
Incorporation into vitrimers enables:
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